An In-depth Technical Guide to Methyl 2-(3-nitro-2-oxopyridin-1(2H)-yl)acetate
An In-depth Technical Guide to Methyl 2-(3-nitro-2-oxopyridin-1(2H)-yl)acetate
This technical guide provides a comprehensive overview of the chemical properties, synthesis, and potential applications of Methyl 2-(3-nitro-2-oxopyridin-1(2H)-yl)acetate. This document is intended for researchers, scientists, and professionals in the field of drug development and medicinal chemistry who are interested in leveraging the unique characteristics of this functionalized pyridinone scaffold. While direct experimental data for this specific molecule is limited in public literature, this guide synthesizes information from closely related analogues and fundamental chemical principles to provide a robust and scientifically grounded resource.
Introduction and Molecular Overview
Methyl 2-(3-nitro-2-oxopyridin-1(2H)-yl)acetate is a derivative of 2-pyridone, a heterocyclic scaffold of significant interest in medicinal chemistry. The presence of a nitro group at the 3-position and an N-substituted methyl acetate moiety creates a molecule with a distinct electronic profile and multiple points for further chemical modification. The strongly electron-withdrawing nitro group is known to activate the pyridone ring, influencing its reactivity and potential as a pharmacophore.
The 2-pyridone core is found in numerous biologically active compounds, and its derivatives have been explored for a range of therapeutic applications. The N-acetic acid ester functionality introduces a versatile handle for prodrug strategies, solubility modulation, or further conjugation.
Table 1: Core Molecular Properties (Predicted)
| Property | Value | Source/Method |
|---|---|---|
| Molecular Formula | C₈H₈N₂O₅ | Calculated |
| Molecular Weight | 212.16 g/mol | Calculated |
| IUPAC Name | Methyl 2-(3-nitro-2-oxopyridin-1(2H)-yl)acetate | IUPAC Nomenclature |
| CAS Number | Not assigned | |
| Canonical SMILES | COC(=O)CN1C=CC=C(C1=O)[O-] |
| InChI Key | (Predicted) | |
Below is a diagram illustrating the logical relationship between the core components of the target molecule and their potential impact on its chemical nature.
Caption: Interplay of functional groups defining the molecule's properties.
Synthesis and Purification
The synthesis of Methyl 2-(3-nitro-2-oxopyridin-1(2H)-yl)acetate can be reliably achieved through the N-alkylation of 3-nitro-2(1H)-pyridinone. This is a common and effective strategy for the functionalization of pyridinone nitrogens. The proposed synthetic pathway is outlined below.
Proposed Synthetic Protocol
Reaction: N-alkylation of 3-nitro-2(1H)-pyridinone with methyl bromoacetate.
Rationale: This method is analogous to the synthesis of similar N-substituted acetate esters of heterocyclic compounds, such as ethyl 2-(2-methyl-4-oxoquinazolin-3(4H)-yl) acetate and Methyl 2-(2-methyl-4-nitro-1H-imidazol-1-yl)acetate. The use of a polar aprotic solvent like DMF facilitates the SN2 reaction, while a weak base like potassium carbonate is sufficient to deprotonate the pyridinone nitrogen without causing significant side reactions.
Step-by-Step Methodology:
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Preparation: To a solution of 3-nitro-2(1H)-pyridinone (1.0 eq) in anhydrous dimethylformamide (DMF, 10 mL/mmol), add anhydrous potassium carbonate (1.5 eq).
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Addition of Alkylating Agent: Stir the suspension at room temperature for 15 minutes, then add methyl bromoacetate (1.2 eq) dropwise.
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Reaction: Stir the reaction mixture at room temperature for 12-24 hours. The reaction progress can be monitored by Thin Layer Chromatography (TLC).
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Work-up: Upon completion, pour the reaction mixture into ice water (50 mL).
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Extraction: Extract the aqueous mixture with ethyl acetate (3 x 20 mL).
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Washing: Combine the organic layers and wash with brine (2 x 20 mL).
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Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude product.
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Purification: Purify the crude product by column chromatography on silica gel using a gradient of ethyl acetate in hexanes to afford the pure Methyl 2-(3-nitro-2-oxopyridin-1(2H)-yl)acetate.
Caption: Synthetic workflow for the target compound.
Physicochemical and Spectroscopic Properties
While specific experimental data for the title compound is not available, its properties can be predicted based on its structure and data from analogous compounds.
Table 2: Predicted Physicochemical Properties
| Property | Predicted Value/State | Rationale/Analogy |
|---|---|---|
| Appearance | White to pale yellow solid | Based on 3-nitro-2(1H)-pyridinone and other crystalline organic compounds. |
| Melting Point | 120-140 °C (estimated) | Similar N-substituted pyridones are solids with melting points in this range. |
| Solubility | Soluble in DMSO, DMF, acetone, chloroform; sparingly soluble in water. | Typical solubility profile for a moderately polar organic molecule. |
Predicted Spectroscopic Data
The following spectroscopic characteristics are predicted based on the functional groups present in the molecule.
Table 3: Predicted Spectroscopic Data
| Technique | Predicted Peaks/Shifts | Assignment |
|---|---|---|
| ¹H NMR | δ 7.5-8.5 ppm (m, 3H)δ 4.9-5.1 ppm (s, 2H)δ 3.7-3.8 ppm (s, 3H) | Aromatic protons (pyridone ring)-N-CH₂ -CO--O-CH₃ |
| ¹³C NMR | δ 168-170 ppmδ 158-160 ppmδ 110-150 ppmδ 52-54 ppmδ 50-52 ppm | Ester carbonyl (C =O)Pyridone carbonyl (C =O)Aromatic carbons-O-C H₃-N-C H₂-CO- |
| IR (cm⁻¹) | 1740-17601660-16801520-1560 & 1340-1360 | C=O stretch (ester)C=O stretch (pyridone)NO₂ asymmetric & symmetric stretch |
Reactivity and Chemical Behavior
The chemical reactivity of Methyl 2-(3-nitro-2-oxopyridin-1(2H)-yl)acetate is primarily dictated by the interplay between the electron-deficient pyridone ring and the ester functionality.
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Pyridone Ring: The presence of the nitro group at the 3-position significantly activates the pyridone ring towards nucleophilic attack. This is a well-established principle in the chemistry of nitro-substituted heterocycles. The molecule may undergo nucleophilic aromatic substitution reactions, particularly at positions ortho and para to the nitro group.
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Ester Group: The methyl ester is susceptible to hydrolysis under both acidic and basic conditions to yield the corresponding carboxylic acid, 2-(3-nitro-2-oxopyridin-1(2H)-yl)acetic acid. This acid can then be used for further derivatization, such as amide bond formation.
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Nitro Group: The nitro group itself can be a site of chemical transformation. For instance, it can be reduced to an amino group, which dramatically alters the electronic properties of the ring and provides a new site for functionalization.
Caption: Key reactivity pathways of the target molecule.
Potential Applications in Research and Development
Given the structural motifs present in Methyl 2-(3-nitro-2-oxopyridin-1(2H)-yl)acetate, it holds potential as a versatile building block in several areas of chemical and pharmaceutical research.
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Medicinal Chemistry: The 2-pyridone scaffold is a "privileged structure" in drug discovery. Derivatives have shown a wide range of biological activities. This molecule could serve as a starting point for the synthesis of novel compounds to be screened for various therapeutic targets. For example, some 2-oxopyridine derivatives have been investigated as allosteric modulators of cannabinoid receptors.
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Fragment-Based Drug Discovery (FBDD): The molecule's size and functionality make it a suitable candidate for FBDD libraries. The different functional groups can be used to explore interactions within a protein's binding site.
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Materials Science: Heterocyclic compounds with nitro groups can have interesting optical and electronic properties, suggesting potential applications in the development of novel materials.
Safety and Handling
The precursor, 3-nitro-2(1H)-pyridinone, is classified as a skin and eye irritant and may cause respiratory irritation. It is therefore recommended that Methyl 2-(3-nitro-2-oxopyridin-1(2H)-yl)acetate be handled with appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat, in a well-ventilated fume hood.
Conclusion
Methyl 2-(3-nitro-2-oxopyridin-1(2H)-yl)acetate is a promising, yet underexplored, chemical entity. This guide provides a comprehensive, albeit predictive, overview of its synthesis, properties, and potential applications based on established chemical principles and data from closely related compounds. It is our hope that this document will serve as a valuable resource for researchers and stimulate further investigation into the chemistry and utility of this versatile molecule.
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